1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]azepane
Overview
Description
1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]azepane is an organic compound with the molecular formula C14H18N2O4 It is characterized by the presence of a nitro group attached to a benzodioxole ring, which is further connected to an azepane ring via a methyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]azepane typically involves the following steps:
Nitration of Benzodioxole: The starting material, benzodioxole, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the 6-position.
Formation of Benzodioxole Derivative: The nitrated benzodioxole is then reacted with formaldehyde and an amine to form the corresponding benzodioxole derivative.
Cyclization: The benzodioxole derivative undergoes cyclization with a suitable reagent to form the azepane ring, resulting in the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]azepane can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The benzodioxole ring can undergo electrophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Cyclization: The azepane ring can participate in cyclization reactions to form more complex ring structures.
Common Reagents and Conditions
Oxidation: Hydrogen gas and a palladium catalyst.
Substitution: Electrophilic reagents such as halogens or sulfonyl chlorides.
Cyclization: Acidic or basic conditions to facilitate ring closure.
Major Products
Reduction: Formation of 1-[(6-amino-1,3-benzodioxol-5-yl)methyl]azepane.
Substitution: Formation of various substituted benzodioxole derivatives.
Cyclization: Formation of polycyclic compounds.
Scientific Research Applications
1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]azepane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]azepane involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The benzodioxole ring can also interact with enzymes and receptors, modulating their activity and influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]piperidine: Similar structure but with a piperidine ring instead of an azepane ring.
1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]morpholine: Contains a morpholine ring instead of an azepane ring.
Uniqueness
1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]azepane is unique due to the presence of the azepane ring, which imparts distinct chemical and biological properties compared to its analogs. The azepane ring can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for research and development.
Properties
IUPAC Name |
1-[(6-nitro-1,3-benzodioxol-5-yl)methyl]azepane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O4/c17-16(18)12-8-14-13(19-10-20-14)7-11(12)9-15-5-3-1-2-4-6-15/h7-8H,1-6,9-10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJYKVSKEQAUAW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC3=C(C=C2[N+](=O)[O-])OCO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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